Cas no 14077-58-8 (2-Ethoxyacetyl Chloride)
2-Ethoxyacetyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Acetyl chloride,2-ethoxy-
- 2-Ethoxyacetyl chloride
- Ethoxyacetyl chloride
- Ethoxyacetic acid chloride
- Einecs 237-930-3
- 2-ethoxy-Acetyl chloroide
- DTXSID50161473
- BS-21408
- ethoxy-acetyl chloride
- 2-Ethoxyacetylchloride
- ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
- FT-0726745
- Ethoxyacetylchloride
- NS00024565
- MFCD11170566
- AKOS009218031
- E79167
- Acetyl chloride, 2-ethoxy-
- Ethoxy acetyl chloride
- EN300-781048
- F2190-0030
- 14077-58-8
- (2-Ethoxy)-acetyl chloride
- SCHEMBL316214
- 2-Ethoxyacetyl chloride, stabilized with 0.3% Magnesium oxide
- 2-Ethoxyacetyl chloride, 97%, stab. with 0.3% MagnesiuM oxide
- DB-000281
- alpha-Ethoxyacetyl Chloride; Ethoxyacetic Acid Chloride;
- 2-Ethoxyacetyl Chloride
-
- MDL: MFCD11170566
- Inchi: 1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3
- InChI Key: ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
- SMILES: ClC(COCC)=O
Computed Properties
- Exact Mass: 122.01351
- Monoisotopic Mass: 122.013457
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 62.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 1
Experimental Properties
- Density: 1.119
- Boiling Point: 124 ºC
- Flash Point: 45 ºC
- Refractive Index: 1.4204
- Water Partition Coefficient: Insoluble in water.
- PSA: 26.3
2-Ethoxyacetyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ZM284-1g |
2-Ethoxyacetyl chloride |
14077-58-8 | 97%, stab. with 0.3% Magnesium oxide | 1g |
¥522.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ZM284-5g |
2-Ethoxyacetyl chloride |
14077-58-8 | 97%, stab. with 0.3% Magnesium oxide | 5g |
¥1202.0 | 2022-07-29 | |
| TRC | E890930-1g |
2-Ethoxyacetyl Chloride |
14077-58-8 | 1g |
$ 87.00 | 2023-09-07 | ||
| TRC | E890930-5g |
2-Ethoxyacetyl Chloride |
14077-58-8 | 5g |
$ 236.00 | 2023-09-07 | ||
| TRC | E890930-10g |
2-Ethoxyacetyl Chloride |
14077-58-8 | 10g |
$ 397.00 | 2023-09-07 | ||
| Ambeed | A752509-25g |
2-Ethoxyacetyl chloride |
14077-58-8 | 95% | 25g |
$41.0 | 2024-04-24 | |
| Chemenu | CM342339-10g |
2-Ethoxyacetyl chloride |
14077-58-8 | 95%+ | 10g |
$115 | 2023-02-02 | |
| Chemenu | CM342339-25g |
2-Ethoxyacetyl chloride |
14077-58-8 | 95%+ | 25g |
$229 | 2023-02-02 | |
| Chemenu | CM342339-100g |
2-Ethoxyacetyl chloride |
14077-58-8 | 95%+ | 100g |
$686 | 2023-02-02 | |
| Apollo Scientific | OR50944-5g |
2-Ethoxyacetyl chloride |
14077-58-8 | 97% | 5g |
£15.00 | 2025-03-21 |
2-Ethoxyacetyl Chloride Suppliers
2-Ethoxyacetyl Chloride Related Literature
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1. LXXXVIII.—A synthesis of pyrylium salts of antho-cyanidin type. Part IIDavid Doia Pratt,Robert Robinson J. Chem. Soc. Trans. 1923 123 745
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2. Chemistry of electron-rich conjugated polyenes. Part 4. A simple and general synthesis of 1-alkoxy-3-trimethylsilyloxybuta-1,3-dienesRene W. Aben,Hans W. Scheeren J. Chem. Soc. Perkin Trans. 1 1979 3132
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3. Proceedings of the Chemical Society, Vol. 28, No. 400
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4. CCI.—Condensation of acid chlorides with the ethyl esters of (a) cyanoacetic acid, (b) malonic acid, and (c) acetoacetic acid. Part ICharles Weizmann,Henry Stephen,Ganesh Sakharam Agashe J. Chem. Soc. Trans. 1913 103 1855
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5. LXXXV.—Condensation of acid chlorides with the ethyl ester of (a) cyanoacetic acid, (b) malonic acid, and (c) acetoacetic acid. Part II. Some experiments on ethyl phthaliminoacetoacetate and ethyl γ-ethoxyacetoacetateJohn Bradshaw,Henry Stephen,Charles Weizmann J. Chem. Soc. Trans. 1915 107 803
Additional information on 2-Ethoxyacetyl Chloride
Latest Research Insights on 2-Ethoxyacetyl Chloride (CAS 14077-58-8) in Chemical Biology and Pharmaceutical Applications
2-Ethoxyacetyl chloride (CAS 14077-58-8) is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its significance in the development of novel bioactive compounds, particularly in the context of drug discovery and medicinal chemistry. This research briefing consolidates the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-ethoxyacetyl chloride as a key building block in the synthesis of protease inhibitors. The research team utilized this compound to introduce an ethoxyacetyl moiety into lead compounds, enhancing their binding affinity to target enzymes. Molecular docking simulations revealed that derivatives synthesized using 2-ethoxyacetyl chloride exhibited improved pharmacokinetic properties compared to their predecessors.
In the field of antibacterial drug development, a recent patent application (WO2023056789) disclosed novel β-lactam derivatives synthesized using 2-ethoxyacetyl chloride. These compounds showed remarkable activity against multidrug-resistant Gram-positive bacteria, with MIC values ranging from 0.5 to 4 μg/mL. The structural flexibility imparted by the ethoxyacetyl group was identified as crucial for overcoming bacterial resistance mechanisms.
Advanced synthetic methodologies involving 2-ethoxyacetyl chloride have also emerged. A 2024 Organic Process Research & Development article described a continuous flow chemistry approach that significantly improved the safety profile and yield (up to 92%) of reactions employing this reagent. The developed protocol addressed previous challenges associated with its high reactivity and moisture sensitivity.
From a safety perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have provided updated data on 2-ethoxyacetyl chloride's occupational exposure limits. The compound's vapor pressure and decomposition products under various conditions were characterized, leading to revised handling guidelines for industrial applications.
Looking forward, several research groups are exploring the potential of 2-ethoxyacetyl chloride in PROTAC (Proteolysis Targeting Chimera) development. Preliminary results suggest its utility in constructing linker molecules that connect target-binding warheads to E3 ligase ligands, potentially opening new avenues in targeted protein degradation therapies.
The pharmaceutical industry's growing interest in 2-ethoxyacetyl chloride is reflected in market analyses projecting a 6.8% CAGR for related intermediates through 2028. This growth is primarily driven by increasing demand for customized synthetic building blocks in precision medicine development.
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